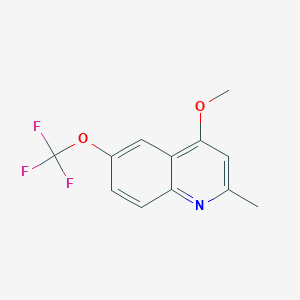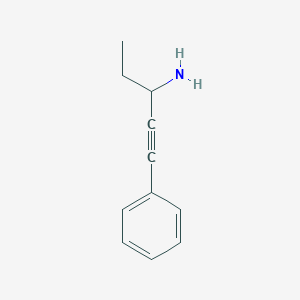
1-Phenylpent-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpent-1-yn-3-amine is an organic compound with the molecular formula C11H13N. It is used as a catalyst in the rearrangement of propargylic derivatives. This compound is notable for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
1-Phenylpent-1-yn-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as ethanol or methanol. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenylpent-1-yn-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Phenylpent-1-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 1-Phenylpent-1-yn-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in the rearrangement of propargylic derivatives, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Phenylpent-1-yn-3-amine can be compared with other similar compounds such as:
Phenylacetylene: Similar in structure but lacks the amine group.
Propargylamine: Contains an alkyne group but has a different carbon chain length.
Aniline: Contains an amine group but lacks the alkyne group. The uniqueness of this compound lies in its combination of a phenyl group, an alkyne group, and an amine group, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-phenylpent-1-yn-3-amine |
InChI |
InChI=1S/C11H13N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,12H2,1H3 |
InChI Key |
OQWASODKXMHVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




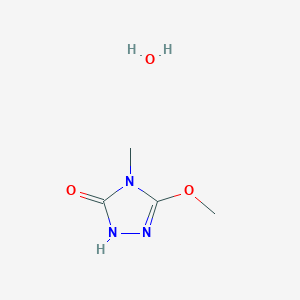
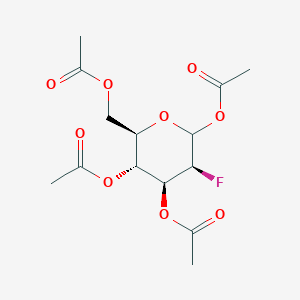
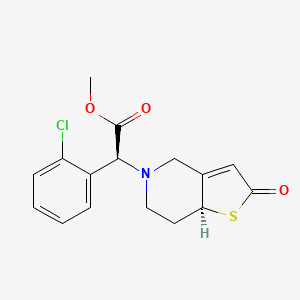
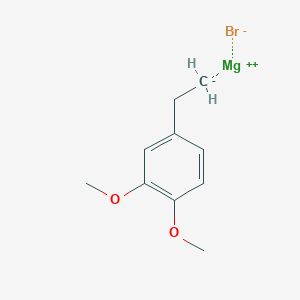
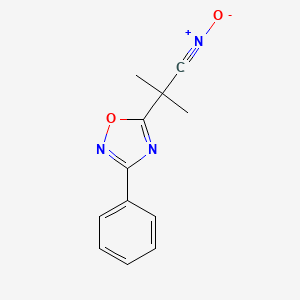
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)

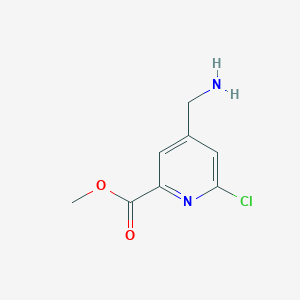
![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)

